Cas no 325806-79-9 (2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile)
2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 3-Furancarbonitrile, 2-[[(4-chloro-3-nitrophenyl)methylene]amino]-4,5-bis(4-methoxyphenyl)-
- AKOS003616429
- 325806-79-9
- F0777-1419
- 2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE
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- Inchi: 1S/C26H18ClN3O5/c1-33-19-8-4-17(5-9-19)24-21(14-28)26(35-25(24)18-6-10-20(34-2)11-7-18)29-15-16-3-12-22(27)23(13-16)30(31)32/h3-13,15H,1-2H3
- InChI Key: GPIFZZMCFGZIKN-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(OC)C=C2)=C(C2=CC=C(OC)C=C2)C(C#N)=C1N=CC1=CC=C(Cl)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 487.0934984g/mol
- Monoisotopic Mass: 487.0934984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 114Ų
2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0777-1419-2μmol |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-5μmol |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-10μmol |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-20μmol |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-1mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-2mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-3mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-4mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-5mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-1419-10mg |
2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
325806-79-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Introduction to 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (CAS No. 325806-79-9)
2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, identified by its CAS number 325806-79-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, combines elements of phenyl rings, nitro groups, and furan moieties, making it a candidate for further exploration in drug discovery and molecular design.
The structural composition of this compound includes a furan core with substituents that enhance its reactivity and potential biological activity. The presence of a methylideneamino group and chloro-nitrophenyl aromatic units suggests a high degree of functionalization, which is often leveraged in the synthesis of bioactive molecules. Such structural motifs are frequently investigated for their roles in modulating biological pathways, particularly in the context of anticancer, anti-inflammatory, and antimicrobial applications.
In recent years, the pharmaceutical industry has seen a surge in the development of heterocyclic compounds due to their diverse pharmacological properties. The furan scaffold, in particular, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. The introduction of electron-withdrawing groups like nitro and chloro substituents can significantly alter the electronic properties of the aromatic system, influencing both the reactivity and binding affinity of the molecule.
The bis(4-methoxyphenyl) moiety in this compound adds another layer of complexity, potentially enhancing solubility while maintaining strong interactions with biological targets. This combination of features makes 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile an intriguing candidate for further investigation. Researchers have been exploring similar derivatives to identify novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug design due to their central role in numerous biological processes. The structural features of this molecule suggest that it could interact with enzymes by forming hydrogen bonds or other non-covalent interactions. Such interactions are often key to the efficacy of pharmaceutical compounds.
The nitro group is particularly noteworthy as it can participate in redox reactions, which may be exploited to develop prodrugs or drugs that exhibit time-release or site-specific activity. Additionally, the chloro substituent can serve as a handle for further chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific applications.
Recent studies have highlighted the importance of furan derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology and neurology. The ability to design molecules with precise structural features allows researchers to target specific disease pathways more effectively. For instance, furan-based compounds have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression.
The synthesis of 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of each substituent must be carefully controlled to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision.
In terms of biological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to human health. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. The combination of computational modeling and experimental validation will be crucial in understanding how this molecule interacts with biological systems.
The development of new pharmaceuticals is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. Each stage of drug discovery requires interdisciplinary expertise to ensure that promising candidates are thoroughly evaluated before advancing to clinical trials. Compounds like 2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile represent valuable starting points for such endeavors.
As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools to study them. This compound exemplifies how structural complexity can be leveraged to develop novel bioactive molecules with tailored properties. By exploring derivatives like this one, researchers hope to uncover new therapeutic strategies that address unmet medical needs.
The future direction of research on this compound will likely involve both computational and experimental approaches. High-throughput screening techniques can be used to rapidly assess the biological activity of numerous derivatives, while computational methods can predict how different structural modifications will affect molecular properties. Such integrated approaches are essential for accelerating drug discovery efforts.
In conclusion,2-(E)-(4-chloro-3-nitrophenyl)methylideneamino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (CAS No. 325806-79-9) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing new therapeutic agents.
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